Cas no 57404-76-9 (E-Hepten-1-ylboronic acid)
E-Hepten-1-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid,B-(1E)-1-hepten-1-yl-
- Trans-Hept-1-Enylboronic Acid
- trans-1-Hepten-1-ylboronic acid
- E-Hepten-1-ylboronic acid
- trans-Heptenylboronic acid
- (E)-Hept-1-enylboronic acid
- CHEMBL2315710
- (1E)-hept-1-en-1-ylboronic acid
- [(1Z)-hept-1-en-1-yl]boronic acid
- SCHEMBL2619762
- hept-1-en-1-ylboronic acid
- AKOS015836310
- (E)-hept-1-en-1-ylboronic acid
- trans-Hept-1-enylboronicacid
- BS-28967
- MFCD01074600
- CS-0175026
- Hept-1-enylboronic Acid
- A831430
- LDTJUGVTOZBIBN-VOTSOKGWSA-N
- E-(Hepten-1-yl)boronic acid
- 57404-76-9
- [(E)-hept-1-enyl]boronic acid
- trans-1-Heptenylboronic acid
- 214907-32-1
- [(1E)-hept-1-en-1-yl]boronic acid
- (1E)-Hept-1-en-1-ylboronic acid(contains varying amounts of Anhydride)
- G70372
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- MDL: MFCD01074600
- Inchi: 1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+
- InChI Key: LDTJUGVTOZBIBN-VOTSOKGWSA-N
- SMILES: OB(/C=C/CCCCC)O
Computed Properties
- Exact Mass: 142.11700
- Monoisotopic Mass: 142.11651
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 91.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Density: 0.918
- Melting Point: 107-111 °C (lit.)
- Boiling Point: 245.7°Cat760mmHg
- Flash Point: 102.4°C
- Refractive Index: 1.443
- PSA: 40.46000
- LogP: 1.13490
E-Hepten-1-ylboronic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 36/37
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Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R36/37/38
- Storage Condition:Keep cold
- HazardClass:IRRITANT
E-Hepten-1-ylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
E-Hepten-1-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 007692-1g |
trans-Heptenylboronic acid, 95% |
57404-76-9 | 95% | 1g |
$31.00 | 2023-09-10 | |
| TRC | H282313-100mg |
E-Hepten-1-ylboronic acid |
57404-76-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | H282313-250mg |
E-Hepten-1-ylboronic acid |
57404-76-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | H282313-500mg |
E-Hepten-1-ylboronic acid |
57404-76-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | H282313-1g |
E-Hepten-1-ylboronic acid |
57404-76-9 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR10493-1g |
(1E)-(Hept-1-en-1-yl)boronic acid |
57404-76-9 | 97% | 1g |
£115.00 | 2024-08-03 | |
| Apollo Scientific | OR10493-5g |
(1E)-(Hept-1-en-1-yl)boronic acid |
57404-76-9 | 97% | 5g |
£341.00 | 2024-08-03 | |
| Chemenu | CM215109-1g |
(E)-Hept-1-en-1-ylboronic acid |
57404-76-9 | 97% | 1g |
$214 | 2022-08-31 | |
| abcr | AB150638-1 g |
E-(Hepten-1-yl)boronic acid, 97%; . |
57404-76-9 | 97% | 1g |
€144.00 | 2023-05-09 | |
| abcr | AB150638-5 g |
E-(Hepten-1-yl)boronic acid, 97%; . |
57404-76-9 | 97% | 5g |
€450.00 | 2023-05-09 |
E-Hepten-1-ylboronic acid Suppliers
E-Hepten-1-ylboronic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on E-Hepten-1-ylboronic acid
E-Hepten-1-ylboronic Acid (CAS No: 57404-76-9) - A Comprehensive Overview
E-Hepten-1-ylboronic acid, with the CAS number 57404-76-9, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and versatile applications in various research domains. The structure of E-heptenylboronic acid consists of a seven-carbon chain with a boronic acid group (-B(OH)₂) attached to the terminal carbon, making it an alkenylboronic acid derivative.
Recent advancements in the synthesis and application of E-heptenylboronic acid have been documented in numerous scientific journals, highlighting its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in constructing carbon-carbon bonds, which are essential in drug discovery and material synthesis. The ability of E-heptenylboronic acid to participate in such reactions underscores its importance in modern organic chemistry.
One of the most notable applications of E-heptenylboronic acid is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of E-heptenylboronic acid can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for drug development.
In addition to its role in medicinal chemistry, E-heptenylboronic acid has found applications in materials science. Its use in the synthesis of polymers and advanced materials has been explored, leveraging its ability to form stable bonds under specific reaction conditions. This versatility makes it a valuable tool for scientists working on developing new materials with tailored properties.
The synthesis of E-heptenylboronic acid involves several methods, including hydroboration reactions and transition metal-catalyzed processes. Recent studies have focused on optimizing these methods to enhance yield and purity, ensuring that the compound is readily available for various applications.
Furthermore, the study of E-heptenylboronic acid has contributed to our understanding of boron chemistry and its role in organic synthesis. The compound's reactivity and selectivity in different reaction conditions provide insights into designing more efficient synthetic pathways for complex molecules.
As research on E-heptenylboronic acid continues to evolve, its potential applications are expected to expand into new areas such as nanotechnology and green chemistry. The compound's ability to participate in environmentally friendly reactions makes it an attractive option for sustainable chemical processes.
In conclusion, E-heptenylboronic acid (CAS No: 57404-76-9) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and diverse applications position it as a key compound in both academic research and industrial development.
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